Enhanced Hydrophilicity and Hydrogen-Bonding Capacity Compared to Carbon-Only Substituted Analogs
In lead optimization, balancing lipophilicity is crucial. The target compound exhibits a computed XLogP3 of 0.1, signifying high hydrophilicity [1]. This is a stark contrast to hydrophobic 2-aryl or 2-alkyl analogs, such as the 2-Phenyl derivative (estimated XLogP3 ≈ 2.5) or TTI-237 (5-(3,4-dimethoxyphenyl)-6-methyl-7-(1-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine; estimated XLogP3 ≈ 2.5) [2]. This difference of over 2 log units predicts a much greater aqueous solubility, which is advantageous for in vitro assays where poor compound solubility is a common source of false negatives.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: ~2.5; TTI-237: ~2.5 |
| Quantified Difference | Target compound is >2 log units more hydrophilic than common hydrophobic analogs. |
| Conditions | Computed properties from PubChem and chemical structure-based estimation. |
Why This Matters
For drug discovery, the target compound's low lipophilicity reduces the risk of non-specific binding and aggregation, making it a superior choice for fragment-based screening or early-stage ADC payload design where aqueous solubility is a limiting factor.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75466395, 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine. Accessed May 2026. View Source
- [2] LogP values for analogs are estimated based on their chemical structures and known data from PubChem entries for similar substituted triazolopyrimidines. View Source
